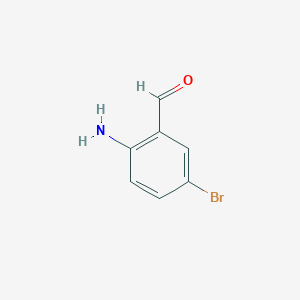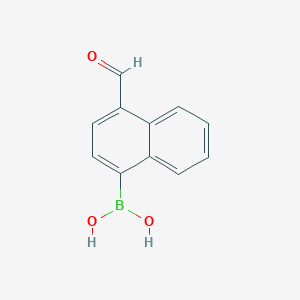
(4-甲酰萘-1-基)硼酸
描述
(4-Formylnaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a naphthalene ring with a formyl group at the 4-position.
科学研究应用
(4-Formylnaphthalen-1-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound is employed in the development of fluorescent probes for detecting biomolecules due to its ability to form stable complexes with diols.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties
作用机制
Target of Action
The primary target of 4-Formylnaphthalene-1-boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 4-Formylnaphthalene-1-boronic acid interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups, such as 4-Formylnaphthalene-1-boronic acid, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is used under specific sm coupling conditions , suggesting that its bioavailability may be influenced by these conditions.
Result of Action
The result of the action of 4-Formylnaphthalene-1-boronic acid is the formation of a new carbon-carbon bond . This is achieved through the SM coupling reaction, which is a key method for forming carbon-carbon bonds in organic synthesis .
Action Environment
The action of 4-Formylnaphthalene-1-boronic acid is influenced by the environment in which the SM coupling reaction takes place. The reaction conditions are exceptionally mild and tolerant of various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign . It should be stored in aninert atmosphere at temperatures between 2-8°C to maintain its stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (4-formylnaphthalen-1-yl)boronic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with a boronic acid derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of (4-formylnaphthalen-1-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The use of recyclable catalysts and solvents is also common to minimize environmental impact .
化学反应分析
Types of Reactions: (4-Formylnaphthalen-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, potassium carbonate, toluene, ethanol.
Major Products Formed:
Oxidation: (4-Carboxynaphthalen-1-yl)boronic acid.
Reduction: (4-Hydroxymethylnaphthalen-1-yl)boronic acid.
Substitution: Various aryl or vinyl derivatives depending on the halide used.
相似化合物的比较
(4-Formylphenyl)boronic acid: Similar structure but with a phenyl ring instead of a naphthalene ring.
(3-Formylphenyl)boronic acid: Similar structure but with the formyl group at the 3-position.
(4-Carboxynaphthalen-1-yl)boronic acid: An oxidized derivative of (4-formylnaphthalen-1-yl)boronic acid
Uniqueness: (4-Formylnaphthalen-1-yl)boronic acid is unique due to its naphthalene ring structure, which imparts distinct electronic and steric properties compared to phenylboronic acids. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability profiles .
属性
IUPAC Name |
(4-formylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHGTTWVFRLPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378451 | |
| Record name | (4-Formylnaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332398-52-4 | |
| Record name | (4-Formylnaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Formyl-1-naphthalene)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



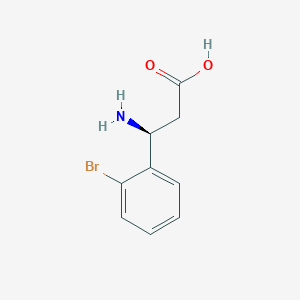
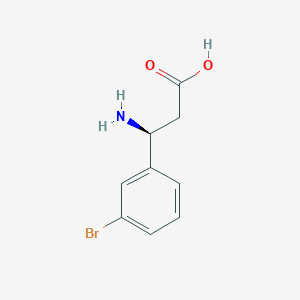
![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)
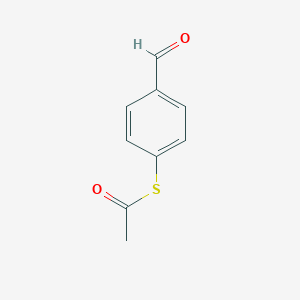
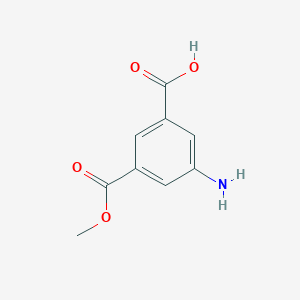
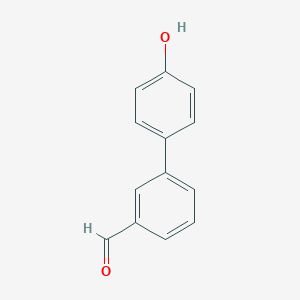
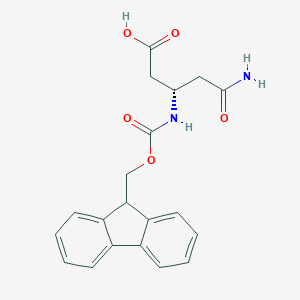
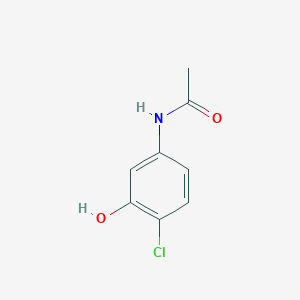
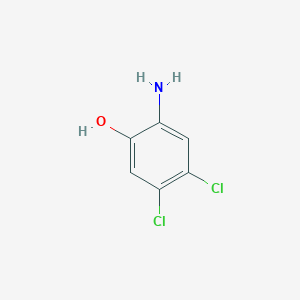

![3-Cyclohexene-1-carboxylicacid,1-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-(9CI)](/img/structure/B112424.png)
